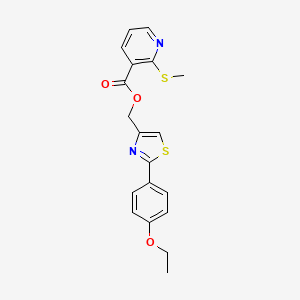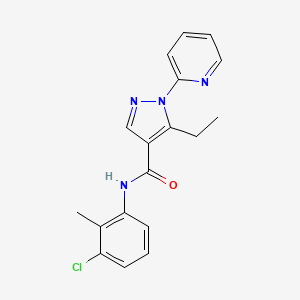![molecular formula C18H20N4O2 B13363427 2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale synthesis techniques that ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also modify the compound’s activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes and interfere with DNA synthesis, which can lead to its antimicrobial and anticancer effects . The compound’s specific interactions with molecular pathways depend on its structure and the presence of specific functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide apart is its specific combination of functional groups and its potential for diverse pharmacological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C18H20N4O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4,6-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-10-12(2)20-18(24)16(11)17(23)19-9-8-15-21-13-6-4-5-7-14(13)22(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
Clé InChI |
JKUXPBOILPNJHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC3=CC=CC=C3N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)





![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
